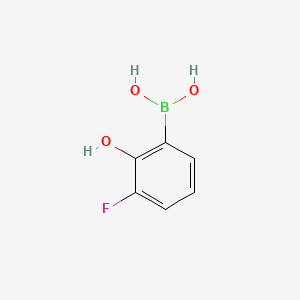
2,2-二氟戊二酸
描述
2,2-Difluoropentanedioic acid is a chemical compound with the CAS Number: 380-86-9. It has a molecular weight of 168.1 and its IUPAC name is 2,2-difluoropentanedioic acid . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for 2,2-Difluoropentanedioic acid is 1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) . This indicates the molecular structure of the compound.
科学研究应用
环境退化和生物修复
聚氟烷基化学品,包括与2,2-二氟戊二酸类似结构的化合物,经过微生物降解后产生全氟烷基酸(PFAAs),表明这些化合物的环境持久性和潜在毒性效应。研究强调了理解微生物降解途径的重要性,以评估氟化学品及其前体的环境命运和影响(Liu & Avendaño, 2013)。
工业和生物技术应用
关于从发酵液中提取生物产生的化学品,包括二醇的下游处理的综述强调了与分离和纯化过程相关的显著成本。这强调了对高效回收方法的需求,这些方法可能适用于类似2,2-二氟戊二酸的化合物,以增强商业可行性并减少环境影响(Xiu & Zeng, 2008)。
相行为和应用潜力
关于离子液体及其与各种溶质的相互作用的研究,包括二醇,为开发具有可调属性的新型溶剂系统提供了见解。这些发现可能与增强类似2,2-二氟戊二酸的化合物的溶解性和加工有关,为分离技术和环境修复提供潜在应用(Visak et al., 2014)。
新型有机合成应用
在有机合成中使用三氟甲磺酸,包括亲电芳烃取代和新有机化合物的形成,为利用高反应性氟化学品进行合成化学提供了框架。这强调了2,2-二氟戊二酸作为新型有机材料的前体或试剂的潜力,具有增强性能(Kazakova & Vasilyev, 2017)。
发育毒性和环境问题
类似于与2,2-二氟戊二酸相关的化合物,全氟烷基酸表现出发育毒性,引发对其环境存在和对人类健康影响的担忧。强调了对这些化合物的使用和处理进行全面风险评估和监管行动的必要性,表明了氟化学品的更广泛环境影响(Lau et al., 2004)。
安全和危害
生化分析
Biochemical Properties
2,2-Difluoropentanedioic acid plays a significant role in biochemical reactions, particularly as a non-metabolizable analogue of 2-oxoglutarate. It interacts with several enzymes and proteins, including ribonucleotide reductase and various dehydrogenases. The interaction with ribonucleotide reductase is particularly noteworthy as it inhibits the enzyme’s activity, leading to a decrease in deoxyribonucleotide synthesis . This inhibition can affect DNA replication and repair processes, making 2,2-Difluoropentanedioic acid a valuable tool in studying these pathways.
Cellular Effects
The effects of 2,2-Difluoropentanedioic acid on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cyanobacteria, 2,2-Difluoropentanedioic acid has been shown to induce heterocyst differentiation under nitrogen-starvation conditions . This differentiation is crucial for nitrogen fixation and highlights the compound’s role in cellular adaptation to environmental changes. Additionally, the compound’s impact on gene expression can lead to changes in metabolic flux and cellular responses to stress.
Molecular Mechanism
At the molecular level, 2,2-Difluoropentanedioic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of ribonucleotide reductase by binding to its active site, thereby preventing the reduction of ribonucleotides to deoxyribonucleotides . This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in certain cell types. Furthermore, 2,2-Difluoropentanedioic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoropentanedioic acid can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to 2,2-Difluoropentanedioic acid in cell cultures has been shown to cause sustained inhibition of DNA synthesis and prolonged cell cycle arrest. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Metabolic Pathways
2,2-Difluoropentanedioic acid is involved in several metabolic pathways, primarily as an analogue of 2-oxoglutarate. It interacts with enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, affecting the Krebs cycle and related metabolic processes . The compound’s presence can alter metabolic flux, leading to changes in the levels of various metabolites and influencing cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 2,2-Difluoropentanedioic acid is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via monocarboxylate transporters and distributed to various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters, which determine its localization and accumulation within cells.
Subcellular Localization
The subcellular localization of 2,2-Difluoropentanedioic acid is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for its role in modulating cellular metabolism and biochemical reactions.
属性
IUPAC Name |
2,2-difluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVAHSCRTJPWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607392 | |
| Record name | 2,2-Difluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-86-9 | |
| Record name | 2,2-Difluoropentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)

